molecular formula C14H20N2O2 B157859 Benzyl (piperidin-4-ylmethyl)carbamate CAS No. 132431-09-5

Benzyl (piperidin-4-ylmethyl)carbamate

Cat. No. B157859
CAS RN: 132431-09-5
M. Wt: 248.32 g/mol
InChI Key: BZHPVEHRXAKHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (piperidin-4-ylmethyl)carbamate is a chemical compound with the linear formula C14H20N2O2 . It is a solid substance .


Synthesis Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular structure of Benzyl (piperidin-4-ylmethyl)carbamate is represented by the InChI code: 1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) .


Chemical Reactions Analysis

The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Physical And Chemical Properties Analysis

Benzyl (piperidin-4-ylmethyl)carbamate has a molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

I have conducted a search on the scientific research applications of “(Cbz-4-Aminomethyl)piperidine”, also known as “BENZYL N-(PIPERIDIN-4-YLMETHYL)CARBAMATE” or “Benzyl (piperidin-4-ylmethyl)carbamate”. Here is a comprehensive analysis focusing on unique applications:

Medicinal Chemistry: Peptide Bond Surrogate

Carbamates, including Benzyl (piperidin-4-ylmethyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes. They modulate inter- and intramolecular interactions with target enzymes or receptors, which is crucial for drug design .

Synthesis of Piperidin-4-yl-carbamates

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed, which involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt. This process is scalable and can be applied to related compounds .

Anticancer Applications

Piperidine derivatives have been studied for their potential anticancer properties. For example, mitochondrial membrane potential is a factor for inducing apoptosis in proliferative cells, and piperine treatment in certain cancer cells can result in loss of this potential leading to cell apoptosis .

Seizure Control

Compounds like Carbamazepine (CBZ), which share a similar structure to Benzyl (piperidin-4-ylmethyl)carbamate, are used to treat different types of seizures. They work for seizure control within a specific dose range in human plasma .

Safety and Hazards

The safety information for Benzyl (piperidin-4-ylmethyl)carbamate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Piperidines, which include Benzyl (piperidin-4-ylmethyl)carbamate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPVEHRXAKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564267
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (piperidin-4-ylmethyl)carbamate

CAS RN

132431-09-5
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3 (4.4 g, 13 mmol) in 90 ml of methylene chloride was added 45 ml of TFA. After stirring at room temperature for 24 hours, the solvents were removed in vacuo and the residue partitioned between chloroform and 10% Na2CO3. The organics were dried over MgSO4, filtered, and the solvent removed in vacuo to give the title compound.
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 2
Benzyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl (piperidin-4-ylmethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.